(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-16-9-7-15(8-10-16)17(21)20-12-11-19-18(20)23-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAUPDCDPFPLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution of the methoxy group can result in various substituted phenyl derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone demonstrate activity against various bacterial strains. The mechanism of action typically involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
Imidazole derivatives have been investigated for their anticancer potential. In vitro studies have suggested that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the benzylthio group is believed to enhance the compound's ability to penetrate cellular membranes, facilitating its therapeutic effects.
Neurological Applications
The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of NMDA receptors, which are critical in excitatory neurotransmission and are implicated in various neurological disorders. This could position the compound as a candidate for further research in treating conditions such as epilepsy or neurodegenerative diseases.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, imidazole derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling. Such inhibition can lead to anti-inflammatory effects, making these compounds relevant in pain management research.
Molecular Docking Studies
Computational studies utilizing molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action and guide further synthetic modifications to enhance its efficacy and selectivity.
Material Science Applications
The unique properties of this compound also lend themselves to applications in material sciences. Its ability to form stable complexes with metals suggests potential use in catalysis or as a precursor for novel materials with specific electronic or optical properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria; MIC values indicated significant potency. |
| Study 2 | Anticancer Properties | Induced apoptosis in cancer cell lines; enhanced cellular uptake due to benzylthio group. |
| Study 3 | Neurological Effects | Modulated NMDA receptor activity; potential application in epilepsy treatment explored. |
| Study 4 | Enzyme Inhibition | Inhibited COX enzymes; anti-inflammatory effects observed in animal models. |
Mechanism of Action
The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, modulating their activity. The benzylthio group can undergo oxidation and reduction reactions, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
- (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
- (4-Methoxyphenyl)-2-butanone
Uniqueness
What sets (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone apart from similar compounds is its unique combination of functional groups. The presence of the benzylthio group, imidazole ring, and methoxyphenyl group in a single molecule provides a versatile platform for various chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Biological Activity
The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone is a synthetic organic molecule that integrates an imidazole ring with a benzylthio group and a methanone moiety. This structural combination suggests potential biological activities that warrant detailed investigation. Imidazole derivatives are known for their diverse pharmacological properties, including anticancer, antifungal, and antimicrobial activities.
Chemical Structure and Properties
The chemical formula of the compound is . The presence of the imidazole ring enhances the compound's ability to interact with biological targets, while the methoxyphenyl group may influence its lipophilicity and bioavailability.
Structural Features
| Feature | Description |
|---|---|
| Imidazole Ring | Five-membered heterocycle with nitrogen |
| Benzylthio Group | Sulfur-containing side chain |
| Methanone Moiety | Carbonyl functional group |
Anticancer Properties
Research indicates that imidazole derivatives can exhibit significant anticancer activity. For instance, similar compounds have shown efficacy against various cancer cell lines. A study reported that certain imidazole derivatives induced apoptosis in HeLa cancer cells, demonstrating their potential as anticancer agents .
Antimicrobial Activity
Compounds with imidazole rings are also known for their antimicrobial properties. The benzylthio group may enhance the interaction with microbial targets, potentially leading to increased efficacy against bacterial strains. In vitro studies have shown promising results for related compounds against pathogens like Staphylococcus aureus and Escherichia coli .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to specific enzymes or receptors, thereby modulating their activity.
- Interaction with Metal Ions : The imidazole ring can coordinate with metal ions, which is crucial for the activity of many biological molecules.
Case Studies and Research Findings
- Anticancer Activity Study
- Antimicrobial Evaluation
Q & A
Q. Key Table: Synthesis Optimization Parameters
| Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Solvent | Anhydrous THF/DMF | Prevents hydrolysis |
| Temperature | 0°C (for sulfonation step) | Reduces side reactions |
| Catalyst | DMAP (10 mol%) | Accelerates coupling |
Advanced Question: How can computational methods resolve contradictions in experimental data for this compound’s 3D conformation?
Methodological Answer :
Discrepancies between crystallographic data (e.g., bond lengths) and spectroscopic results (e.g., NMR coupling constants) can arise due to dynamic effects in solution vs. solid-state rigidity. Strategies include:
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD data to identify torsional angles influenced by crystal packing .
- MD Simulations : Simulate solvent effects (e.g., chloroform) to model conformational flexibility and validate NMR NOE correlations .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π) from XRD data to explain deviations in solution-phase reactivity .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (dihydroimidazole CH₂), δ 7.2–7.5 ppm (benzylthio aromatic protons), and δ 3.7 ppm (methoxy group) confirm substitution patterns .
- ¹³C NMR : Carbonyl resonance ~190 ppm verifies methanone formation .
- IR : Stretches at 1650–1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–S) validate functional groups .
- HRMS : Exact mass matching (e.g., m/z 353.1024 for C₁₈H₁₇N₂O₂S⁺) confirms molecular integrity .
Advanced Question: How do reaction conditions influence regioselectivity in derivatizing the dihydroimidazole ring?
Methodological Answer :
Regioselectivity in electrophilic substitution (e.g., halogenation) depends on:
- Electronic Effects : Electron-rich C4 position (due to thioether’s +M effect) favors electrophilic attack.
- Steric Hindrance : Bulky substituents (e.g., benzylthio) direct reactions to less hindered sites.
- Catalytic Control : Use of Lewis acids (e.g., BF₃·Et₂O) stabilizes transition states for C5 functionalization .
Example : Nitration under HNO₃/H₂SO₄ at 0°C selectively targets C4, confirmed by XRD and NOESY .
Basic Question: What in vitro assays are used to evaluate this compound’s biological activity?
Q. Methodological Answer :
- Antimicrobial : Microdilution assays (MIC against S. aureus and E. coli) in Mueller-Hinton broth .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculated via nonlinear regression .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .
Advanced Question: How can SAR studies rationalize conflicting bioactivity data across structural analogs?
Methodological Answer :
Structure-Activity Relationship (SAR) contradictions arise from:
Q. SAR Table: Key Modifications and Bioactivity
| Derivative | Modification | Bioactivity Change |
|---|---|---|
| 4-Methoxy → 4-NO₂ | Increased electron deficiency | Enhanced antimicrobial activity |
| Benzylthio → Methylthio | Reduced steric bulk | Lower cytotoxicity |
Basic Question: What crystallographic parameters are essential for refining this compound’s structure?
Methodological Answer :
Using SHELXL :
- Data Collection : High-resolution (<1.0 Å) XRD data at 100 K minimizes thermal motion artifacts.
- Refinement :
- R-factor : Aim for <5% (e.g., R₁ = 0.037 in analogous imidazole structures ).
- Disorder Modeling : Split occupancy for flexible benzylthio group.
- Validation : PLATON checks for missed symmetry and hydrogen bonding consistency .
Advanced Question: How do solvent polarity and pH affect electrochemical behavior in corrosion inhibition studies?
Methodological Answer :
In acidic environments (e.g., 5 M HCl):
- Adsorption Isotherms : Langmuir plots (C/θ vs. C) confirm monolayer adsorption on steel surfaces.
- Polarization Curves : Shift in Eₐₙₒdₑ (anodic dissolution) indicates inhibitor efficacy (~85% at 10⁻³ M) .
- pH Impact : Protonation of imidazole nitrogen at pH < 4 reduces electron-donating capacity, lowering inhibition efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
